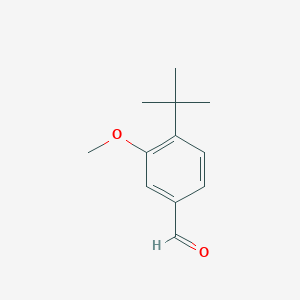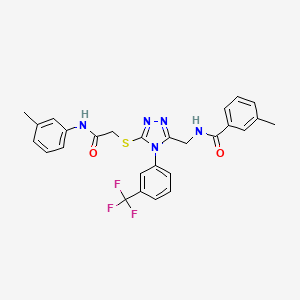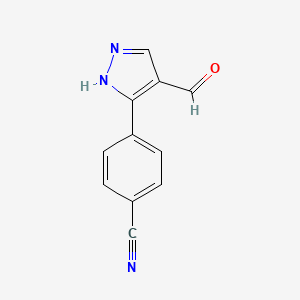
4-(4-formyl-1H-pyrazol-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-formyl-1H-pyrazol-3-yl)benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a formyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety. The unique structure of this compound makes it a valuable compound in various fields of study, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
4-(4-formyl-1H-pyrazol-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mécanisme D'action
Target of Action
The primary targets of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile are bacterial cells, specifically Staphylococcus aureus . This compound has shown significant growth inhibition against these bacteria .
Mode of Action
The compound interacts with its bacterial targets by disrupting the bacterial cell membrane . This disruption inhibits the normal functioning of the bacteria, leading to their eventual death .
Biochemical Pathways
It is known that the compound’s mode of action involves the disruption of the bacterial cell membrane . This disruption likely affects multiple biochemical pathways within the bacteria, leading to a broad range of downstream effects.
Pharmacokinetics
The compound’s topological total surface area is less than 140 å, indicating the potential for significant passive transport through the cell membrane . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. Specifically, the compound has shown to be bactericidal for Staphylococcus aureus and bacteriostatic for A. baumannii . This means that the compound can kill Staphylococcus aureus and inhibit the growth of A. baumannii.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile typically involves the reaction of 4-formylpyrazole with benzonitrile under specific conditions. One common method involves the use of a Vilsmeier-Haack reagent, which facilitates the formylation of the pyrazole ring. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as phosphorus oxychloride (POCl3). The reaction mixture is then heated to a specific temperature to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to enhance yield and purity, and may include additional steps such as purification through recrystallization or chromatography. The use of automated reactors and advanced analytical techniques can further streamline the production process and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-formyl-1H-pyrazol-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(4-carboxy-1H-pyrazol-5-yl)benzonitrile.
Reduction: 4-(4-hydroxymethyl-1H-pyrazol-5-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-pyrazol-1-yl)benzonitrile
- 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
- 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile
Uniqueness
Compared to similar compounds, this compound is unique due to the specific positioning of the formyl group on the pyrazole ring. This structural feature can influence its reactivity and the types of interactions it can engage in, making it a valuable compound for targeted research applications. Additionally, the presence of both the formyl and nitrile groups provides multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties .
Propriétés
IUPAC Name |
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPVXCZCKMUARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003017-90-0 |
Source


|
| Record name | 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

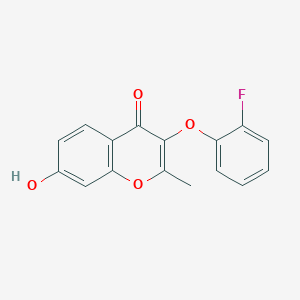
![2-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2447416.png)

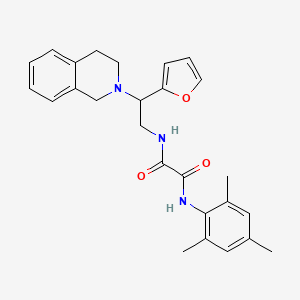
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2447420.png)
![4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2447422.png)

![2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2447425.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2447429.png)
